molecular formula C27H20BrN3OS B4288761 4-(4-bromophenyl)-5-cyano-2-hydroxy-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate

4-(4-bromophenyl)-5-cyano-2-hydroxy-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate

Cat. No.: B4288761
M. Wt: 514.4 g/mol
InChI Key: JHNMEQVTHLWGNP-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-5-cyano-2-hydroxy-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-5-cyano-2-hydroxy-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate typically involves multiple steps, each requiring specific reagents and conditions. The process often starts with the preparation of intermediate compounds, which are then combined through various reactions such as nucleophilic substitution, cyclization, and condensation.

    Nucleophilic Substitution:

    Cyclization: The formation of the isoquinolinium ring involves cyclization reactions, often using strong acids or bases to facilitate the process.

    Condensation: The final step involves the condensation of the intermediate compounds to form the desired product, which may require specific solvents and temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-5-cyano-2-hydroxy-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the cyano group would produce an amine.

Scientific Research Applications

4-(4-bromophenyl)-5-cyano-2-hydroxy-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromophenylacetic acid: A simpler compound with a bromine atom on the phenyl ring.

    4-bromodiphenyl ether: Contains a bromine atom and an ether linkage.

    Ethanone, 1-(4-bromophenyl)-: A ketone with a bromine-substituted phenyl ring.

Uniqueness

What sets 4-(4-bromophenyl)-5-cyano-2-hydroxy-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate apart is its complex structure, which combines multiple functional groups in a single molecule. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(4-bromophenyl)-5-cyano-2-hydroxy-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20BrN3OS/c28-22-12-10-19(11-13-22)24-23(16-29)26(33)30-27(32,21-8-2-1-3-9-21)25(24)31-15-14-18-6-4-5-7-20(18)17-31/h1-15,17,24-25,30,32H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNMEQVTHLWGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(C(C(=C(N2)[S-])C#N)C3=CC=C(C=C3)Br)[N+]4=CC5=CC=CC=C5C=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-bromophenyl)-5-cyano-2-hydroxy-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate
Reactant of Route 2
Reactant of Route 2
4-(4-bromophenyl)-5-cyano-2-hydroxy-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate
Reactant of Route 3
Reactant of Route 3
4-(4-bromophenyl)-5-cyano-2-hydroxy-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate
Reactant of Route 4
4-(4-bromophenyl)-5-cyano-2-hydroxy-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate
Reactant of Route 5
4-(4-bromophenyl)-5-cyano-2-hydroxy-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate
Reactant of Route 6
4-(4-bromophenyl)-5-cyano-2-hydroxy-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate

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